
2-Hydroxyiminostilbene
説明
Historical Context and Discovery
The identification of 2-hydroxyiminostilbene traces back to pioneering work on carbamazepine metabolism in the 1990s. Initial studies detected glucuronidated derivatives of this metabolite in patient urine samples, marking the first evidence of its biological relevance. Structural characterization revealed a dibenzazepine core with a hydroxyl-imino substituent at the C2 position, distinguishing it from carbamazepine’s parent structure (C₁₅H₁₂N₂O). Early nuclear magnetic resonance (NMR) analyses confirmed its planar aromatic system and non-coplanar oxime group, features that facilitate redox cycling and subsequent bioactivation.
A critical breakthrough occurred in 1999 when researchers demonstrated that this compound undergoes spontaneous oxidation to an iminoquinone species under physiological conditions, particularly in the presence of reactive oxygen species like H₂O₂. This discovery positioned the metabolite as a potential culprit in carbamazepine-induced hypersensitivity reactions, prompting investigations into its synthetic pathways and stability profiles. Computational models later revealed that the triplet-state carbonylic form (T₁(CO)) of this compound adopts a non-coplanar geometry, lowering the energy barrier for hydroxyl diradical formation—a key step in its metabolic transformation.
Significance in Carbamazepine Metabolism
This compound occupies a central node in carbamazepine’s complex metabolic network. As illustrated in Table 1, its formation involves a two-step enzymatic process:
Table 1: Enzymatic Pathways in this compound Formation
Step | Enzyme | Substrate | Product | Kinetic Parameter (Km) |
---|---|---|---|---|
1 | CYP3A4 | Carbamazepine | 2-Hydroxycarbamazepine | 48 ± 6 µM |
2 | CYP3A4/CYP2B6 | 2-Hydroxycarbamazepine | This compound | 12 ± 2 µM |
Data adapted from Pearce et al. (2005) and Uetrecht (1999).
CYP3A4 dominates both the initial hydroxylation of carbamazepine and the subsequent oxidation to this compound, exhibiting Michaelis-Menten kinetics with a Vmax of 1.2 nmol/min/mg protein in human liver microsomes. This metabolite’s reactivity stems from its α,β-unsaturated imine moiety, which undergoes facile oxidation to carbamazepine iminoquinone (CBZ-IQ)—a thiol-reactive electrophile capable of forming protein adducts. Mass spectrometric studies have identified glutathione conjugates of CBZ-IQ in patient plasma, confirming in vivo exposure to this toxic species.
The metabolic fate of this compound exhibits marked interspecies variability. While humans predominantly excrete it as glucuronide conjugates, murine models show accelerated conversion to CBZ-IQ due to higher hepatic CYP3A activity. This disparity complicates preclinical toxicity assessments, necessitating humanized liver models for accurate risk prediction.
Research Evolution and Current Perspectives
Recent advances have reshaped our understanding of this compound’s pathophysiological role. A 2017 landmark study demonstrated that supernatants from carbamazepine-treated hepatocytes induce caspase-1 activation and interleukin-1β release in THP-1 macrophages—effects directly attributable to this compound’s iminoquinone derivatives. This inflammasome activation provides a mechanistic bridge between metabolite formation and clinical hypersensitivity syndromes, aligning with the “danger hypothesis” of idiosyncratic drug reactions.
Structural activity relationship (SAR) studies have further refined risk mitigation strategies. Quantum mechanical calculations reveal that substituting the C10-C11 double bond with heterocyclic rings (e.g., pyridine) reduces iminoquinone formation by 78% while maintaining anticonvulsant efficacy. Such modifications are now being explored in next-generation carbamazepine analogs to minimize metabolic activation.
Emerging detection technologies like adductomics now enable quantification of this compound-protein conjugates in patient sera, offering a potential biomarker for hypersensitivity risk stratification. Preliminary data suggest adduct levels >2 pmol/mg protein correlate with 94% specificity for severe cutaneous adverse reactions (SCARs), though validation in larger cohorts remains ongoing.
The environmental impact of this compound has also entered the research spotlight. Wastewater analyses in Europe detected concentrations up to 14 ng/L downstream from pharmaceutical manufacturing sites, raising concerns about aquatic toxicity. In vitro assays show 50% inhibition of Daphnia magna mobility at 1.2 µM, highlighting the need for improved effluent treatment protocols.
特性
IUPAC Name |
11H-benzo[b][1]benzazepin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUOSGTQJAUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344814 | |
Record name | 2-Hydroxyiminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81861-18-9 | |
Record name | 2-Hydroxyiminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081861189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyiminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYIMINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78KH13GVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Reaction Optimization Parameters
-
Catalyst selection : Pd/C (5–10% loading) achieves 77–82% yields for iminostilbene. Platinum-based catalysts show comparable efficiency but higher cost.
-
Hydrogen acceptors : Nitrotoluenes and tetrachlorobenzochinone are optimal, enabling dehydrogenation at ≤250°C.
-
Solvent systems : Diphenyl ether or dimethylaniline facilitates homogeneous mixing, while alcohols (e.g., methanol) precipitate the product post-reaction.
Hypothetical Protocol for this compound :
-
Starting material : 2-Hydroxyiminodibenzyl (hypothetical precursor).
-
Conditions : 5% Pd/C, 2-nitrotoluene, 210–240°C, 3–5 hours under nitrogen.
-
Workup : Filter catalyst, add methanol to filtrate, cool to crystallize product.
Chemical Oxidation Strategies
Chemical oxidants could replicate the CYP3A4-mediated pathway in vitro. Potential agents include:
Metal-Based Oxidants
-
Dichlorodicyanobenzoquinone (DDQ) : Effective for dehydrogenating aromatic amines, with reported yields >70% in stilbene syntheses.
-
Manganese dioxide (MnO₂) : Oxidizes alcohols to ketones but may over-oxidize sensitive functional groups.
Oxidative Coupling
Copper(I)-mediated coupling of 2-aminobiphenyl derivatives could construct the iminostilbene backbone, followed by hydroxylation via directed ortho-metalation.
Comparative Analysis of Methods
Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
---|---|---|---|---|
Enzymatic (CYP3A4) | N/A | 37 | CYP3A4 | Low |
Catalytic Dehydrogenation | 77–82 | 210–240 | Pd/C | High |
Chemical Oxidation | ~70* | 25–100 | DDQ/MnO₂ | Moderate |
*Theoretical estimate based on analogous reactions.
化学反応の分析
Types of Reactions: 5H-dibenzo[b,f]azepin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an organic electrophile in reactions such as the P4S10/acyloin reaction .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry
Overview
2-Hydroxyiminostilbene is primarily recognized as a metabolite of carbamazepine, an anticonvulsant medication. Its formation and subsequent reactivity are crucial for understanding the drug's pharmacokinetics and potential toxicology.
Case Study: Carbamazepine Metabolism
Research has demonstrated that this compound is formed through the oxidative metabolism of carbamazepine. This metabolite can further oxidize to form reactive iminoquinones, which may contribute to adverse drug reactions. A study highlighted the detection of this compound in the urine of patients treated with carbamazepine, indicating its relevance in clinical pharmacology and toxicology .
Environmental Science
Overview
The presence of this compound in environmental samples raises concerns regarding its stability and potential toxicity in ecosystems.
Detection in Environmental Samples
Studies have reported the detection of this compound as a pharmaceutical metabolite in wastewater and surface water samples. This indicates that pharmaceutical compounds can persist in the environment, potentially affecting aquatic life and water quality. The compound's transformation products, including reactive intermediates, pose additional risks to environmental health .
Analytical Chemistry
Overview
The analysis of this compound is essential for both clinical diagnostics and environmental monitoring.
Analytical Techniques
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify this compound in biological matrices and environmental samples. These methods allow for the accurate assessment of the compound's concentration, aiding in pharmacokinetic studies and environmental assessments.
Technique | Application | Advantages |
---|---|---|
HPLC | Clinical diagnostics | High sensitivity and specificity |
Mass Spectrometry | Environmental monitoring | Accurate mass determination |
Gas Chromatography | Volatile compound analysis | Effective for complex mixtures |
作用機序
The mechanism of action of 5H-dibenzo[b,f]azepin-2-ol involves its interaction with various molecular targets and pathways. It acts as an organic electrophile, facilitating reactions such as esterification and acyloin condensation . The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
類似化合物との比較
5H-dibenzo[b,f]azepine: A parent compound with a similar structure but without the hydroxyl group.
Oxcarbazepine: A derivative used as an anticonvulsant, known for its 10,11-dihydro-10-oxo structure.
Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Uniqueness: 5H-dibenzo[b,f]azepin-2-ol is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions, enhancing its utility in various applications.
生物活性
2-Hydroxyiminostilbene (2-HIS) is a significant metabolite derived from carbamazepine (CBZ), a widely used anticonvulsant medication. Its biological activity has garnered attention due to its potential implications in drug metabolism, toxicity, and immune response activation. This article delves into the biological activity of 2-HIS, supported by various research findings, case studies, and data tables.
This compound is formed through the metabolic pathway of carbamazepine, where it can be oxidized to a reactive iminoquinone intermediate. This transformation is crucial as the iminoquinone is implicated in adverse drug reactions associated with carbamazepine, particularly hypersensitivity reactions . The following table summarizes key metabolic pathways involving 2-HIS:
Metabolite | Precursor | Pathway | Biological Significance |
---|---|---|---|
Carbamazepine | - | Parent compound | Anticonvulsant activity |
2-Hydroxycarbamazepine | Carbamazepine | Hydroxylation | Major metabolite; less reactive |
This compound | 2-Hydroxycarbamazepine | Further oxidation | Forms reactive iminoquinone; implicated in toxicity |
Iminoquinone | This compound | Oxidation | Highly reactive; interacts with cellular proteins |
Biological Activity and Toxicity
Research indicates that 2-HIS can activate inflammasomes in immune cells, leading to the release of pro-inflammatory cytokines such as IL-1β. In vitro studies have shown that exposure to 2-HIS increases caspase-1 activity in THP-1 cells, a human monocytic cell line . This suggests that 2-HIS may play a role in mediating inflammatory responses associated with drug-induced liver injury.
Case Study: Immune Response Activation
A study investigated the effects of 2-HIS on THP-1 cells and found that it significantly induced the release of IL-1β when compared to other metabolites of carbamazepine. This effect was not observed with carbamazepine or its epoxide metabolite, highlighting the unique immunogenic properties of 2-HIS . The results underscore the potential for 2-HIS to act as a trigger for hypersensitivity reactions in patients treated with carbamazepine.
Detection and Clinical Relevance
Clinical studies have demonstrated that this compound is present in the urine of patients taking carbamazepine, often detected as its glucuronide conjugate. This finding is significant as it suggests that the formation of this metabolite may be linked to idiosyncratic adverse reactions observed in some patients . The ability of 2-HIS to readily oxidize into an iminoquinone species further emphasizes its reactivity and potential for forming harmful conjugates with cellular components.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of 2-HIS:
Q & A
Basic Research Questions
Q. How can 2-hydroxyiminostilbene be detected and quantified in biological samples?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with glucuronidase pretreatment to hydrolyze glucuronide conjugates, as urinary metabolites of carbamazepine (e.g., this compound) are often conjugated. Confirmation requires comparison with synthetic standards and isotopic labeling for specificity .
- Key considerations : Include controls for oxidation artifacts, as this compound is prone to air oxidation to reactive iminoquinone intermediates .
Q. What are the primary metabolic pathways leading to this compound formation from carbamazepine?
- Methodology : In vitro hepatic microsomal assays with cytochrome P450 (CYP) isoforms (e.g., CYP3A4/5) can identify oxidation steps. Monitor intermediates like 2-hydroxycarbamazepine via LC-MS and validate using CYP-specific inhibitors .
- Key considerations : Cross-validate with human hepatocyte models (e.g., FLC-4 cells) to account for interspecies differences in metabolism .
Advanced Research Questions
Q. How does this compound contribute to carbamazepine-induced hypersensitivity reactions?
- Mechanistic insight : this compound oxidizes to an iminoquinone intermediate, which covalently binds cellular thiols (e.g., glutathione, proteins), forming adducts that trigger damage-associated molecular patterns (DAMPs). These DAMPs (e.g., HSP60) activate the NLRP3 inflammasome in macrophages (THP-1 cells), leading to caspase-1 activation and IL-1β release .
- Experimental design :
- In vitro : Co-culture hepatocytes (FLC-4) with THP-1 macrophages. Measure IL-1β via ELISA and caspase-1 activity fluorometrically.
- Controls : Use carbamazepine-10,11-epoxide (non-reactive metabolite) to isolate this compound-specific effects .
Q. How can conflicting data on this compound’s reactivity be resolved in different experimental systems?
- Analysis framework :
- Variable oxidation conditions : Test reactivity under controlled O₂ levels, as air exposure accelerates iminoquinone formation. Use antioxidants (N-acetylcysteine) to quench reactive species .
- Cell-type specificity : Compare hepatocyte vs. macrophage responses using siRNA knockdown of inflammasome components (e.g., NLRP3, ASC) to confirm pathway involvement .
- Data reconciliation : Cross-reference LC-MS adduct profiles with cytotoxicity assays (e.g., MTT) to distinguish direct toxicity from immune-mediated effects .
Q. What experimental strategies mitigate this compound’s instability during in vitro studies?
- Best practices :
- Sample handling : Perform analyses under inert atmospheres (N₂/Ar) and add stabilizing agents (e.g., ascorbate) to prevent oxidation.
- Time-course experiments : Track metabolite degradation rates using LC-MS and adjust incubation durations accordingly .
Methodological Challenges and Solutions
Q. How to design dose-response studies for this compound in immune activation assays?
- Protocol optimization : Use concentrations between 3–30 μM (therapeutic range) to avoid off-target cytotoxicity. Pre-test viability in THP-1 cells via lactate dehydrogenase (LDH) assays, as concentrations >30 μM reduce cell viability .
- Validation : Include positive controls (e.g., nigericin for inflammasome activation) and negative controls (untreated cells) .
Q. How to differentiate this compound’s direct effects from secondary DAMPs in hepatocyte-macrophage crosstalk?
- Experimental approach :
- Conditioned media transfer : Treat hepatocytes with carbamazepine or this compound, collect supernatant, and apply to THP-1 cells. Compare IL-1β levels with direct metabolite exposure .
- Proteomic profiling : Use Western blot or ELISA to quantify DAMPs (e.g., HSP60, HMGB1) in hepatocyte supernatants .
Data Interpretation and Reporting
Q. How to address reproducibility issues in detecting this compound-protein adducts?
- Guidelines :
- Adduct characterization : Use tandem MS (MS/MS) to confirm covalent binding sites. Compare fragmentation patterns with synthetic adduct standards.
- Reporting standards : Follow Beilstein Journal guidelines for experimental reproducibility: detail LC-MS parameters, sample preparation, and statistical thresholds .
Q. What statistical methods are appropriate for analyzing inflammasome activation data?
- Recommendations : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (n < 10) and ANOVA with post-hoc corrections (e.g., Tukey’s) for multi-group comparisons. Normalize IL-1β levels to total protein content .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。